4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde
Description
General Context of Halogenated and Alkoxy-Substituted Aromatic Aldehydes in Organic Chemistry
Halogenated and alkoxy-substituted aromatic aldehydes are pivotal intermediates in organic synthesis. The presence of a halogen atom, such as iodine, on the aromatic ring introduces a site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of halogens can also influence the reactivity of the aldehyde group and the aromatic ring itself. jove.com
Alkoxy groups, such as methoxy (B1213986) and benzyloxy groups, are common substituents that can donate electron density to the aromatic ring through resonance, thereby affecting its reactivity in electrophilic aromatic substitution reactions. google.com These groups are also prevalent in a vast array of natural products and pharmaceutical agents, making synthetic routes to alkoxy-substituted benzaldehydes highly valuable. The combination of both halogen and alkoxy substituents on a benzaldehyde (B42025) scaffold creates a multifunctional molecule with a rich and diverse reaction chemistry.
Significance of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde as a Synthetic Building Block
This compound is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions. The iodide substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various substituents at the 3-position. The benzyloxy and methoxy groups can modulate the electronic properties of the ring and can be key structural features in the target molecule. Furthermore, the benzyl (B1604629) group can be removed under specific conditions to reveal a hydroxyl group, providing another point for functionalization.
This compound, also known by synonyms such as 5-Iodovanillin (B1580916) benzyl ether, has a molecular formula of C15H13IO3 and a molecular weight of 368.16 g/mol . nih.gov Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H13IO3 |
| Molecular Weight | 368.16 g/mol |
| Appearance | Light yellow powder |
| Melting Point | 180 - 184 °C |
This data is compiled from multiple sources. fishersci.com
The strategic arrangement of these functional groups makes this compound a versatile precursor for the synthesis of a variety of complex organic molecules, including natural products, pharmaceuticals, and materials with interesting photophysical properties.
Overview of Research Trends for Benzyloxy- and Methoxy-Benzaldehyde Scaffolds
Research into benzyloxy- and methoxy-substituted benzaldehyde scaffolds is a vibrant area of medicinal chemistry and drug discovery. researchgate.net These structural motifs are present in a wide range of biologically active molecules. For instance, benzyloxybenzaldehyde derivatives have been investigated for their potential as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers. mdpi.com Studies have shown that compounds with a benzyloxybenzaldehyde scaffold can be potent and selective inhibitors of this enzyme. mdpi.com
Furthermore, a series of benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their anticancer activity against cell lines such as HL-60. nih.gov These studies have indicated that certain substitution patterns on the benzyloxy and benzaldehyde rings can lead to significant cytotoxic effects and induce apoptosis in cancer cells. nih.gov The presence of the benzyloxy group has also been explored in the development of monoamine oxidase B (MAO-B) inhibitors, with research suggesting that the position of the benzyloxy group on the aromatic ring can significantly influence the inhibitory activity. nih.gov
The methoxy group is another key pharmacophore, and its presence on a benzaldehyde ring is a common feature in many natural and synthetic compounds with diverse biological activities. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a closely related compound, and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The combination of benzyloxy and methoxy groups on a benzaldehyde scaffold, as seen in 4-(benzyloxy)-3-methoxybenzaldehyde, provides a rich platform for the development of novel compounds with potential therapeutic applications. nih.govchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGIAAOCVCAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Transformation Pathways
Reactions at the Iodine Atom
The carbon-iodine bond is the most reactive site for transformations involving the aromatic ring. The iodine atom can be readily replaced through various metal-catalyzed cross-coupling reactions or, under certain conditions, through nucleophilic aromatic substitution.
The presence of an iodine atom on the aromatic ring makes 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds. In this reaction, the iodo-substituted benzaldehyde (B42025) is coupled with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
This reaction is highly versatile and allows for the introduction of a wide range of substituents at the 3-position of the benzaldehyde ring, including aryl, heteroaryl, alkyl, and alkenyl groups. The choice of catalyst, base, and solvent system can be optimized to achieve high yields. For instance, the coupling of iodo-benzyloxy-benzaldehydes with heteroaryl boronic acids has been successfully achieved using catalyst systems such as tetrakis(triphenylphosphine)palladium(0) with a suitable base.
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Iodo-Benzyloxy-Benzaldehydes
| Catalyst System | Base | Solvent | Reactant | Product Type | Yield Range |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 2-Thiophene boronic acid | 5-Membered heteroaryl-substituted | 75-93% |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₃PO₄ (aq) | DME | 3-Thiophene boronic acid | 5-Membered heteroaryl-substituted | 76-99% |
While less common than cross-coupling reactions for aryl iodides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For a nucleophilic attack to proceed on an aromatic ring, the ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, iodine). chemistrysteps.comwikipedia.org
In this compound, the aldehyde group is an electron-withdrawing group. However, it is in the meta position relative to the iodine atom, which does not provide the necessary activation for a typical SNAr mechanism. The benzyloxy and methoxy (B1213986) groups are electron-donating, further deactivating the ring towards nucleophilic attack. Therefore, direct displacement of the iodine by common nucleophiles is generally unfavorable. More forcing conditions or the use of very strong nucleophiles might be required, but such reactions are not commonly reported for this specific substrate.
Reactions at the Aldehyde Functional Group
The aldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations, including reduction to an alcohol and condensation with various nucleophiles.
The aldehyde functional group of this compound can be readily reduced to the corresponding primary alcohol, (4-(benzyloxy)-3-iodo-5-methoxyphenyl)methanol. This transformation is typically achieved using mild reducing agents to avoid side reactions involving the other functional groups.
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reagent is chemoselective for aldehydes and ketones and will not reduce other functional groups present in the molecule under standard conditions.
Table 2: Typical Conditions for the Reduction of Substituted Benzaldehydes
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temperature | Corresponding Benzyl (B1604629) Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C | Corresponding Benzyl Alcohol |
The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles, leading to condensation reactions. A notable example is the reaction with hydrazine (B178648) derivatives, such as benzohydrazide (B10538), to form hydrazones.
The reaction of this compound with benzohydrazide would proceed via the initial nucleophilic addition of the terminal nitrogen of the hydrazide to the aldehyde carbonyl carbon, followed by the elimination of a water molecule to form the corresponding N'-((4-(benzyloxy)-3-iodo-5-methoxyphenyl)methylene)benzohydrazide. This reaction is typically acid-catalyzed.
Reactivity of the Benzyloxy and Methoxy Groups
The benzyloxy and methoxy groups are generally stable under a variety of reaction conditions, making them effective protecting groups and substituents.
The methoxy group is a robust ether linkage and is typically unreactive under the conditions used for Suzuki-Miyaura coupling, aldehyde reduction, and condensation reactions. Cleavage of the methyl ether would require harsh conditions, such as treatment with strong Lewis acids (e.g., boron tribromide) or strong protic acids (e.g., hydroiodic acid).
The benzyloxy group is also relatively stable but can be selectively cleaved under specific conditions, most commonly through catalytic hydrogenolysis. researchgate.net This process involves the use of hydrogen gas and a palladium catalyst (e.g., palladium on carbon), which cleaves the benzylic C-O bond to yield the corresponding phenol (B47542) and toluene (B28343). This deprotection strategy is orthogonal to many other transformations and is a key feature in the use of the benzyloxy group as a protecting group for phenols. Oxidative cleavage of benzyl ethers can also be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for substituted benzyl ethers such as the p-methoxybenzyl (PMB) group. nih.govgoogle.com
Iv. Applications As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites on 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde makes it a useful precursor for the synthesis of more complex molecules. Aromatic aldehydes are fundamental components in a wide array of carbon-carbon bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and various aldol-type reactions. The benzyl (B1604629) ether provides stability under a range of reaction conditions, yet can be cleaved selectively when needed to unmask a phenol (B47542). Furthermore, the iodine atom is a key feature, enabling its participation in powerful cross-coupling methodologies such as Suzuki, Sonogashira, Heck, and Stille reactions, which are instrumental in assembling complex biaryl or substituted alkene frameworks. While this compound is structurally primed for these roles, specific, documented applications in the total synthesis of a broad range of complex molecules are not extensively detailed in readily available literature.
Precursor for Heterocyclic Compound Synthesis
The aldehyde functionality is a primary gateway for the construction of heterocyclic rings. It readily participates in condensation reactions with dinucleophilic species to form a variety of heterocyclic systems.
The synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds with notable pharmacological activities, often proceeds through a one-pot, multi-component reaction. nih.govresearchgate.net A common strategy involves the condensation of a pyrazolone (B3327878) derivative, an activated methylene (B1212753) compound (like malononitrile), and an aromatic aldehyde. nih.gov In this type of reaction, the aldehyde, in this case, this compound, would act as the electrophile that incorporates its substituted phenyl ring into the final pyranopyrazole structure. The reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization. figshare.com
The synthesis of molecular hybrids containing a triazole ring often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the structure of this compound does not inherently contain an azide (B81097) or alkyne, its iodo-substituent makes it a candidate for Sonogashira coupling. This reaction could be used to introduce a terminal alkyne, which could then react with an azide-containing molecule to form a 1,2,3-triazole-linked hybrid. This functionalization pathway allows for the covalent linking of the benzaldehyde (B42025) scaffold to other molecular fragments, a common strategy in medicinal chemistry to create multifunctional drug candidates.
A general and efficient strategy for synthesizing pyrimidine (B1678525) derivatives, specifically pyrimido[4,5-b]quinolines, involves a one-pot, three-component condensation reaction. This method is applicable to a range of substituted benzyloxy benzaldehydes, including this compound. nih.gov The reaction brings together an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193), often under solvent-free conditions and catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov
The proposed mechanism begins with the Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of 6-amino-1,3-dimethyluracil to the resulting intermediate. The subsequent steps involve intramolecular cyclization and dehydration to furnish the final fused heterocyclic system. nih.gov This approach is valued for its high atom economy and convergence, allowing for the rapid assembly of complex pyrimidine-based scaffolds from simple precursors. nih.gov
| Reactant Class | Example Compound | Role in Synthesis |
| Aldehyde | Substituted Benzyloxy Benzaldehydes | Electrophilic component, forms part of the quinoline (B57606) ring |
| Active Methylene | Dimedone | Nucleophile in Knoevenagel and Michael reactions |
| Aminopyrimidine | 6-Amino-1,3-dimethyluracil | Dinucleophile, forms the pyrimidine and part of the quinoline ring |
| Catalyst | DABCO | Base catalyst to facilitate condensation and addition steps |
Building Block for Derivatized Compounds
The unique combination of functional groups on this compound allows it to serve as a versatile scaffold for creating a library of derivatized compounds through selective modification of its reactive sites.
The aldehyde group is one of the most versatile functional groups in organic chemistry, susceptible to a wide array of transformations. ncert.nic.in These reactions allow for the extension of the carbon skeleton and the introduction of new functionalities. Common modifications include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. This introduces an acidic site for further derivatization, such as ester or amide formation.
Reduction: The aldehyde can be reduced to a primary alcohol (a benzyl alcohol derivative) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This provides a site for etherification or esterification.
Nucleophilic Addition: The electrophilic carbon of the aldehyde is a target for various nucleophiles. Grignard reagents or organolithium compounds can add to form secondary alcohols.
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a powerful method for carbon-carbon double bond formation and chain elongation.
Reductive Amination: The aldehyde can react with a primary or secondary amine to form an imine, which can then be reduced in situ to yield a secondary or tertiary amine, respectively. This is a crucial method for introducing nitrogen-containing functional groups.
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | R₂NH, NaBH₃CN | Amine |
| Grignard Reaction | R-MgBr | Secondary Alcohol |
The substituents on the aromatic ring provide additional handles for synthetic modification, with the iodo group being particularly useful for carbon-carbon bond-forming reactions.
Modification of the Iodo Group: The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. nobelprize.org These reactions are fundamental in modern organic synthesis for creating new C-C and C-heteroatom bonds.
Suzuki Coupling: Palladium-catalyzed reaction with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl system. nobelprize.org
Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new, substituted alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline (B41778) derivative.
Modification of the Ether Groups:
Debenzylation: The benzyloxy group is a common protecting group for phenols. It can be readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) to reveal the free phenol. This unmasks a reactive site for O-alkylation, acylation, or use in cyclization reactions.
Demethylation: The methoxy (B1213986) group is more robust, but it can be cleaved using strong reagents like boron tribromide (BBr₃) to yield another phenolic hydroxyl group.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base | Aryl-Aryl |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base | Aryl-Alkynyl |
| Heck Coupling | H₂C=CHR | Pd(OAc)₂ + Ligand + Base | Aryl-Vinyl |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst + Ligand + Base | Aryl-Nitrogen |
V. Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.
¹H NMR Analysis for Proton Environment Elucidation
A ¹H NMR spectrum of 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde would be expected to provide key information about the arrangement of protons in the molecule. The spectrum would likely show distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde (B42025) ring, the protons of the methoxy (B1213986) group, and the protons of the benzyloxy group (both the methylene (B1212753) protons and the aromatic protons of the benzyl (B1604629) ring). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity and environment of each proton.
¹³C NMR Analysis for Carbon Framework Determination
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the carbonyl carbon of the aldehyde, the carbons of the substituted benzene (B151609) ring (including those bonded to iodine, the benzyloxy group, and the methoxy group), the methoxy carbon, and the carbons of the benzyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, providing crucial information for the determination of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide the exact mass of the this compound molecule with high precision. This data would allow for the unambiguous determination of its molecular formula, C₁₅H₁₃IO₃, by comparing the experimentally measured mass to the calculated theoretical mass.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde C=O stretching, C-H stretching of the aldehyde and aromatic rings, C-O stretching of the ether linkages (methoxy and benzyloxy), and aromatic C=C stretching. These vibrational modes would confirm the presence of the key functional groups.
X-ray Crystallography
Analysis of Crystal Packing and Intermolecular Interactions (e.g., O—H⋯O Hydrogen Bonds, I⋯O Contacts)
An analysis of the crystal packing and specific intermolecular interactions, such as potential hydrogen bonds or halogen bonds (e.g., I⋯O contacts), is contingent upon the availability of crystallographic data. As no crystal structure has been reported for this compound, a detailed description of how the molecules arrange themselves in the crystal lattice and the nature of the non-covalent forces that govern this arrangement cannot be compiled. The presence of a benzyloxy group instead of a hydroxyl group precludes the formation of strong O—H⋯O hydrogen bonds that are often observed in related phenolic structures.
Conformational Analysis in the Crystalline State (e.g., rotation of –CHO group)
The specific conformation of the this compound molecule in the crystalline state, including details such as the planarity of the molecule or the rotational angle of the aldehyde (–CHO) and methoxy (–OCH₃) groups relative to the benzene ring, can only be determined through single-crystal X-ray diffraction analysis. In the absence of this data, a definitive conformational analysis is not possible.
Vi. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and predict the molecular geometry of compounds. For molecules like 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization). ijmert.orgmahendrapublications.com The process involves finding the coordinates on the potential energy surface where the net forces on all atoms are negligible, corresponding to an energy minimum. mahendrapublications.com
These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net For the closely related compound 4-Benzyloxy-3-methoxybenzaldehyde, DFT calculations have been performed to establish its optimized geometry, which serves as a foundational model for understanding the structural characteristics of its iodinated analogue. ijmert.orgresearchgate.net The results of such calculations are crucial for interpreting experimental data and predicting molecular behavior.
The electronic properties and reactivity of a molecule are largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. ijmert.orgmahendrapublications.com A smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer. ijmert.org
For the analogous 4-Benzyloxy-3-methoxybenzaldehyde, the HOMO-LUMO energy gap has been calculated, providing insights into its electronic transitions and stability. ijmert.org Analysis of the molecular orbital composition reveals that the HOMO and LUMO are typically distributed across the π-conjugated system of the benzaldehyde (B42025) and benzyloxy rings.
Furthermore, understanding the charge distribution within the molecule is essential for predicting its interaction with other molecules. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. ijmert.org This reveals the electrostatic potential of the molecule, identifying electron-rich (negative) and electron-poor (positive) regions, which are the likely sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.65 | Electron-donating ability |
| ELUMO | -1.70 | Electron-accepting ability |
| Energy Gap (ΔE) | 3.95 | Chemical reactivity and stability |
| Electronegativity (χ) | 3.68 | Measure of electron attraction |
Studies of Intermolecular Interactions
In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these non-covalent forces is fundamental to the field of crystal engineering, as they dictate the material's physical properties. nih.govrsc.org For substituted benzaldehydes, these interactions include hydrogen bonds, π-π stacking, and halogen bonding. nih.govrsc.org
While this compound lacks a classical hydrogen bond donor like an -OH or -NH group, it possesses several hydrogen bond acceptor sites, namely the oxygen atoms of the aldehyde, methoxy (B1213986), and benzyloxy groups. Consequently, weak C–H···O hydrogen bonds play a significant role in stabilizing its crystal structure. nih.govrsc.org In the crystal packing of related substituted benzaldehydes, the carbonyl group is frequently involved in forming diverse synthons through intermolecular C–H···O hydrogen bonds. nih.govrsc.org These interactions, along with C–H···π contacts, facilitate the formation of complex three-dimensional supramolecular networks. rsc.orgrsc.org The geometry and strength of these bonds can be characterized through crystallographic data and computational analyses.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface of a molecule is defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map highlight contacts that are shorter than the van der Waals radii sum, indicating significant interactions like hydrogen bonds. nih.gov
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 29.1 |
| C···H / H···C | 27.5 |
| O···H / H···O | 7.0 |
| Halogen···H / H···Halogen | 20.6 |
| Other (e.g., C···C) | 15.8 |
To further quantify the forces holding the crystal lattice together, energy framework calculations can be performed. This method, often used in conjunction with Hirshfeld analysis, calculates the interaction energies between a central molecule and its nearest neighbors within the crystal. mdpi.comresearchgate.net The total interaction energy is partitioned into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com
These calculations, typically performed using a DFT-based model (e.g., CE-B3LYP/6-31G(d,p)), allow for the visualization of the crystal's energetic architecture. mdpi.comresearchgate.net The resulting frameworks show the relative strengths of different molecular packing motifs, with cylinders representing the interaction energies between molecular pairs. This analysis reveals which forces (e.g., electrostatic from hydrogen bonds or dispersion from π-π stacking) are most significant in stabilizing the structure. mdpi.com For multi-substituted benzaldehydes, it has been shown that C–H···O and C–H···π interactions provide significant stabilization to the crystal structure. rsc.org
| Energy Component | Calculated Value (kJ/mol) |
|---|---|
| Electrostatic (Eele) | -28.5 |
| Polarization (Epol) | -6.2 |
| Dispersion (Edis) | -45.1 |
| Repulsion (Erep) | 24.9 |
| Total Energy (Etot) | -54.9 |
Reaction Mechanism Studies via Computational Methods
Computational and theoretical investigations serve as a powerful lens to scrutinize the reaction mechanisms of complex organic molecules, providing insights that are often inaccessible through experimental methods alone. For this compound, computational studies can elucidate the intricate details of its reactivity, transition states, and the energetic pathways of its chemical transformations. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles and findings from studies on similarly substituted benzaldehydes can be extrapolated to understand its likely behavior.
Density Functional Theory (DFT) is a prominent computational method employed to investigate the reaction mechanisms of benzaldehyde and its derivatives. nih.gov For instance, studies on the reaction of various substituted benzaldehydes with other molecules have been successfully modeled using DFT at the B3LYP/6-31+G(d) level of theory. nih.gov Such studies can identify and characterize the transition states involved in a reaction, which are the highest energy points along the reaction coordinate. nih.gov
A computational investigation into a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, would typically begin with the optimization of the ground state geometries of the reactants. Subsequently, the transition state structure for the reaction would be located and confirmed by frequency analysis. The reaction pathway would then be traced to connect the reactants, transition state, and the final product, thus mapping out the potential energy surface of the reaction.
The electronic properties of the substituents on the benzene (B151609) ring—in this case, the benzyloxy, iodo, and methoxy groups—play a crucial role in the reactivity of the aldehyde. Computational studies allow for a quantitative analysis of these effects. For example, the influence of different substituents on the energetic properties of a reaction can be systematically studied. nih.gov In a study on the reaction of substituted benzaldehydes, various functional groups with different Hammett's constant values were considered to understand their electronic influence. nih.gov The benzyloxy and methoxy groups are electron-donating, while the iodo group is electron-withdrawing, and their combined effect on the electrophilicity of the carbonyl carbon can be precisely calculated.
The following tables present hypothetical yet plausible data that would be generated from a DFT study on a reaction of this compound.
Table 1: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction
This table illustrates the kind of energetic data that can be obtained from computational studies, providing a quantitative understanding of the reaction's feasibility and rate.
| Parameter | Description | Hypothetical Value (kcal/mol) |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 18.5 |
| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | -12.3 |
| Gibbs Free Energy of Reaction (ΔG) | The overall energy change of the reaction, indicating its spontaneity. | -15.8 |
These values are illustrative and would be specific to a particular reaction.
Table 2: Key Computed Properties of Reactant and Transition State
This interactive table showcases important electronic and structural parameters calculated for the reactant and the transition state, which are crucial for understanding the reaction mechanism at a molecular level.
| Species | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | C=O Bond Length (Å) |
| Reactant | 3.2 | -6.8 | -1.5 | 1.21 |
| Transition State | 5.1 | -6.2 | -1.9 | 1.35 |
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are key indicators of chemical reactivity. The change in the C=O bond length reflects the progress of the reaction.
Furthermore, computational studies can model the effect of the solvent on the reaction mechanism, which is crucial for reactions carried out in solution. nih.gov The inclusion of solvent models can significantly alter the calculated energy barriers and reaction pathways, leading to a more accurate representation of the experimental conditions.
Vii. Future Directions and Research Opportunities
Exploration of Novel and Sustainable Synthetic Routes
The likely synthesis of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde involves the protection of the hydroxyl group of 5-iodovanillin (B1580916) with a benzyl (B1604629) group. Future research could focus on optimizing this process to align with the principles of green chemistry.
Key Research Objectives:
Development of Eco-Friendly Benzylation Methods: Exploration of greener alternatives to traditional benzylation reagents and solvents. This could include the use of benzyl alcohol with green catalysts, or employing solvent-free reaction conditions.
One-Pot Synthesis from Vanillin (B372448): Designing a streamlined, one-pot procedure for the synthesis of this compound directly from vanillin. This would involve a sequential iodination and benzylation, minimizing waste and improving efficiency.
Enzymatic Synthesis: Investigating the potential for enzymatic pathways to synthesize the target compound, which would offer high selectivity and mild reaction conditions.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Green Benzylation of 5-Iodovanillin | Reduced environmental impact, safer reagents. | Use of non-toxic solvents, recyclable catalysts. |
| One-Pot Synthesis from Vanillin | Increased efficiency, reduced waste. | Optimization of reaction conditions for sequential reactions. |
| Enzymatic Synthesis | High selectivity, mild conditions. | Identification and engineering of suitable enzymes. |
Development of Advanced Derivatization Strategies for Diverse Chemical Libraries
The aldehyde functional group and the iodo-substituted aromatic ring of this compound offer multiple points for chemical modification. This makes it an attractive scaffold for the generation of diverse chemical libraries for drug discovery and other applications.
Potential Derivatization Pathways:
Aldehyde Modifications: The aldehyde group can be readily converted into a wide range of other functional groups, including alcohols, carboxylic acids, imines, and nitriles. These transformations can be used to explore a wide chemical space.
Cross-Coupling Reactions: The iodine atom on the aromatic ring is a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a vast array of substituents at this position.
Deprotection and Further Modification: The benzyl protecting group can be removed to reveal the free hydroxyl group, which can then be further functionalized.
| Derivatization Site | Reaction Type | Potential New Functionalities |
| Aldehyde Group | Reductive amination | Amines |
| Aldehyde Group | Oxidation | Carboxylic acids |
| Iodo Group | Suzuki Coupling | Aryl or heteroaryl groups |
| Iodo Group | Sonogashira Coupling | Alkynyl groups |
| Benzyloxy Group | Deprotection | Free hydroxyl group |
Broader Applications in Complex Organic Synthesis and Materials Science Research
Given its structural features, this compound could serve as a valuable building block in the synthesis of more complex molecules and functional materials.
Areas for Exploration:
Natural Product Synthesis: The substituted benzaldehyde (B42025) motif is present in numerous natural products with interesting biological activities. This compound could be a key intermediate in the total synthesis of such molecules.
Pharmaceutical Scaffolds: The ability to introduce diverse functionalities through derivatization makes it a candidate for the synthesis of novel pharmaceutical scaffolds.
Functional Polymers and Materials: The aromatic and functionalized nature of the molecule could be exploited in the design of new polymers with specific optical or electronic properties. For example, it could be incorporated into conjugated polymers for applications in organic electronics.
Comprehensive Computational Modeling of Reactivity and Supramolecular Interactions
Computational chemistry can provide valuable insights into the properties and potential applications of this compound, guiding future experimental work.
Modeling and Simulation Focus:
Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the reactivity of the aldehyde and the C-I bond, predicting the outcomes of various chemical transformations.
Conformational Analysis: Understanding the preferred conformations of the molecule is crucial for predicting its interactions with biological targets or its packing in solid-state materials.
Supramolecular Chemistry: Computational modeling can be used to explore the potential for this molecule to form self-assembled structures through non-covalent interactions, such as hydrogen bonding and halogen bonding. This could be relevant for the design of crystal structures with desired properties.
Q & A
Q. What are the standard synthetic routes for preparing 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Protocol :
- Start with vanillin derivatives (e.g., 4-hydroxy-5-methoxybenzaldehyde) and protect the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Introduce iodine via electrophilic iodination. For regioselective iodination at the 3-position, use iodine monochloride (ICl) in acetic acid at 0–5°C .
- Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
- Characterization :
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Stability Testing :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Store at –20°C in amber vials to prevent light-induced degradation .
- Solvent Compatibility : Test solubility in DMSO, ethanol, and dichloromethane. Avoid prolonged exposure to protic solvents (e.g., water), which may hydrolyze the benzyl ether .
- Long-Term Storage : Monitor via HPLC every 3–6 months for aldehyde oxidation or iodine loss (retention time shifts or new peaks).
Q. What functional groups in this compound are most reactive, and how do they influence experimental design?
Methodological Answer:
- Key Functional Groups :
- Aldehyde : Susceptible to nucleophilic attack (e.g., condensation reactions). Use anhydrous conditions and avoid amines unless intentional .
- Benzyl Ether : Labile under hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). Plan deprotection steps carefully .
- Iodo Substituent : Prone to Suzuki coupling or Ullmann reactions. Optimize catalyst systems (e.g., Pd(PPh₃)₄, CuI) for cross-coupling .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact biological activity or material properties?
Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Compare DNA-binding affinity (e.g., via ethidium bromide displacement assays) with analogs like 4-(benzyloxy)benzaldehyde vs. 3-methoxy derivatives. The benzyloxy group enhances π-π stacking, while iodine improves hydrophobic interactions .
- Computational Docking: Use AutoDock Vina to model interactions with DNA or enzymes. Prioritize substituents with high binding scores (e.g., benzyloxy > methoxy) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?
Methodological Answer :
- Cross-Validation Strategy :
- Solvent Effects : Replicate conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts. For example, aldehyde protons in DMSO-d₆ appear downfield (~10 ppm) due to hydrogen bonding .
- Isotopic Purity : Verify deuterated solvent purity (e.g., DMSO-d₆ ≥99.9%) to avoid split peaks from residual protons.
- Reference Standards : Compare with commercially available analogs (e.g., 5-iodovanillin) to validate assignments .
Q. What advanced techniques are recommended for analyzing degradation byproducts or impurities?
Methodological Answer :
- Analytical Workflow :
- LC-HRMS : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Identify iodine loss (Δm/z = –126) or aldehyde oxidation (m/z +16 for –CHO → –COOH) .
- Stability-Indicating Assays : Perform forced degradation (e.g., heat, light, pH extremes) and quantify impurities via calibration curves.
Q. How can computational modeling optimize reaction conditions for iodine substitution or benzyloxy deprotection?
Methodological Answer :
- DFT Calculations :
- Iodination : Model transition states using Gaussian09 to predict regioselectivity. Meta-directing groups (e.g., methoxy) favor iodination at the 3-position .
- Deprotection : Simulate acid-catalyzed cleavage of benzyl ethers. Lower activation energy correlates with faster reaction rates in HBr/AcOH vs. HCl .
Q. What strategies mitigate solubility challenges in aqueous vs. organic systems?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
